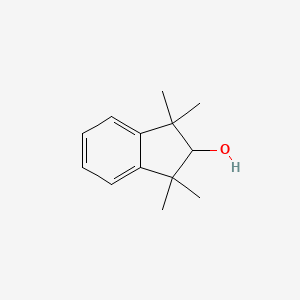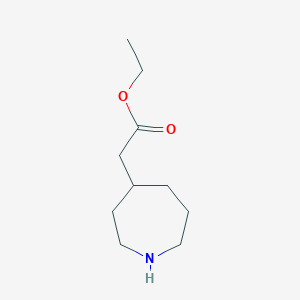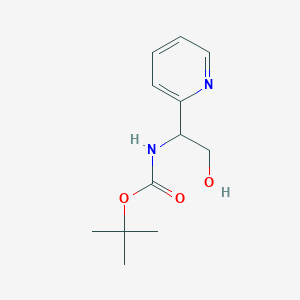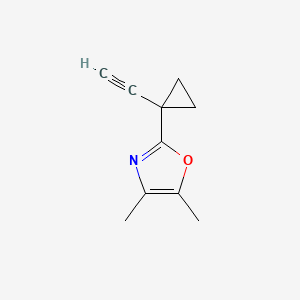
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C13H20O It is a derivative of indene, characterized by the presence of four methyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the alkylation of indene derivatives. One common method includes the reaction of indene with methylating agents under acidic conditions to introduce the methyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indenes, ketones, and hydrocarbons, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances and as a stabilizer in various chemical formulations.
Mecanismo De Acción
The mechanism by which 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and activity.
Comparación Con Compuestos Similares
- 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene
Uniqueness: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and potential applications compared to its analogs. The specific arrangement of methyl groups also contributes to its distinct properties and interactions in various chemical and biological systems.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2H-inden-2-ol |
InChI |
InChI=1S/C13H18O/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8,11,14H,1-4H3 |
Clave InChI |
KFPVGYQEDPGWBS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C2=CC=CC=C21)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)



![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)



![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)


![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
